1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol
Overview
Description
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C12H16BrNO4S and a molecular weight of 350.23 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a piperidin-4-ol ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry to form carbon-carbon bonds, a key step in the synthesis of many complex organic molecules.
Mode of Action
In a Suzuki–Miyaura reaction, the compound might act as an organoboron reagent . These reagents are generally stable and environmentally benign, making them ideal for use in these reactions .
Biochemical Pathways
The compound might participate in the transmetalation step of the Suzuki–Miyaura reaction . This involves the transfer of an organic group from boron to palladium, a key step in the formation of the new carbon-carbon bond .
Result of Action
The primary result of the compound’s action in a Suzuki–Miyaura reaction would be the formation of a new carbon-carbon bond . This can enable the synthesis of a wide range of complex organic molecules.
Biochemical Analysis
Biochemical Properties
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with coactivator-associated arginine methyltransferase 1 (CARM1), which is a valuable target for hormone-dependent tumors such as prostate and breast cancers . The nature of these interactions often involves binding to specific active sites on the enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CARM1 can lead to alterations in gene expression patterns that are crucial for cell proliferation and differentiation . Additionally, it may affect cellular metabolism by modulating the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound has been shown to interact with CARM1, leading to changes in gene expression by modulating the methylation of arginine residues on histone proteins . These changes in gene expression can have downstream effects on various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound have been associated with cytotoxicity and apoptosis in certain cell types. Threshold effects and dose-response relationships are critical for determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its mechanism of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound in different cellular compartments can affect its activity and function. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with CARM1 may involve localization to the nucleus, where it can modulate gene expression by affecting histone methylation. These localization patterns are important for understanding the compound’s mechanism of action.
Preparation Methods
The synthesis of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol typically involves multiple steps. One common method includes the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with piperidin-4-ol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Drug Design: Its unique structure makes it valuable for studying drug-receptor interactions and developing new pharmaceuticals.
Comparison with Similar Compounds
Similar compounds to 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol include:
1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine: This compound has a methyl group instead of a methoxy group, which may affect its reactivity and biological activity.
4-Bromophenyl methyl sulfone: Lacks the piperidin-4-ol ring, making it less complex but still useful in certain reactions.
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and biological interactions.
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-18-12-3-2-10(8-11(12)13)19(16,17)14-6-4-9(15)5-7-14/h2-3,8-9,15H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUVOFQKAUGPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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